molecular formula C6H9N3O6S B1366567 4-Nitrobenzene-1,2-diamine sulfate CAS No. 68239-82-7

4-Nitrobenzene-1,2-diamine sulfate

Cat. No. B1366567
CAS RN: 68239-82-7
M. Wt: 251.22 g/mol
InChI Key: JOCYNLSMOXUCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrobenzene-1,2-diamine sulfate, also known as sulfuric acid compound with 4-nitro-1,2-benzenediamine (1:1), is a chemical compound with the CAS Number: 68239-82-7 . It has a molecular weight of 251.22 .


Synthesis Analysis

Bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine, namely N,N’ - ( ( (4-nitro-1,2-phenylene)bis (azanediyl)) bis (carbonothioyl))bis (2,4-dichlorobenzamide) (UP-1), N,N’ - ( ( (4-nitro-1,2-phenylene) bis (azanediyl))bis (carbonothioyl))diheptanamide (UP-2), and N,N’ - ( ( (4-nitro-1,2-phenylene)bis (azanediyl))bis (carbonothioyl))dibutannamide (UP-3), were synthesized in two steps .


Molecular Structure Analysis

The Inchi Code for 4-Nitrobenzene-1,2-diamine sulfate is 1S/C6H7N3O2.H2O4S/c7-5-2-1-4 (9 (10)11)3-6 (5)8;1-5 (2,3)4/h1-3H,7-8H2; (H2,1,2,3,4) .


Chemical Reactions Analysis

The hydrogenation of dinitrobenzenes, such as p -dinitrobenzene ( p -DNB), 2,4-dinitrotoluene (2,4-DNT) and 2,4-dinitroethylbenzene (2,4-DNEB), on various transition metal catalysts has been described in batch reactors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Nitrobenzene-1,2-diamine sulfate include a molecular weight of 251.22 .

Scientific Research Applications

Environmental Remediation and Wastewater Treatment

4-Nitrobenzene-1,2-diamine sulfate plays a significant role in environmental remediation and wastewater treatment technologies. Studies have shown that sulfate radical-based advanced oxidation processes (SR-AOPs) using substances like 4-Nitrobenzene-1,2-diamine sulfate are effective in degrading recalcitrant organic compounds such as nitrobenzene, which pose environmental concerns. These processes lead to the formation of various intermediates, illustrating the compound's utility in environmental clean-up and pollution reduction efforts (Ji, Shi, Wang, & Lu, 2017).

Hydrogen Bonding Studies

4-Nitrobenzene-1,2-diamine sulfate has been utilized in research studies focused on hydrogen bonding. The compound's structure has been investigated to understand its hydrogen-bonded structures, providing insights into the behavior of such compounds under various conditions. This research is crucial for advancing our understanding of molecular interactions and bond formation (Geiger & Parsons, 2014).

Reductive Transformation in Anaerobic Systems

In studies examining the reductive transformation of nitrobenzene to aniline, 4-Nitrobenzene-1,2-diamine sulfate has been used to investigate the role of sulfate in anaerobic systems. This research is critical for understanding how environmental factors like sulfate concentration can affect chemical transformations in natural and engineered ecosystems (Huang et al., 2012).

Photocatalytic Degradation in Wastewater

This compound has also been used in the study of photocatalytic degradation processes. Specifically, it has been involved in research on the oxidation of nitrobenzene in wastewater, a process enhanced by certain semiconductors under visible light. This kind of research is pivotal for developing advanced methods for water purification and pollution control (Chen & Liu, 2021).

NMR Study of Nitrobenzene-1,2-Diamines

In spectroscopic studies, 4-Nitrobenzene-1,2-diamine sulfate has been used to analyze various nitrobenzene-1,2-diamines. Such studies have provided valuable data on the molecular properties of these compounds, contributing to a deeper understanding of their behavior in different environments (Bella et al., 2013).

Safety And Hazards

4-Nitrobenzene-1,2-diamine sulfate is classified as an irritant . It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

properties

IUPAC Name

4-nitrobenzene-1,2-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.H2O4S/c7-5-2-1-4(9(10)11)3-6(5)8;1-5(2,3)4/h1-3H,7-8H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCYNLSMOXUCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50887308
Record name 1,2-Benzenediamine, 4-nitro-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50887308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzene-1,2-diamine sulfate

CAS RN

68239-82-7
Record name 1,2-Benzenediamine, 4-nitro-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68239-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1,2-benzenediamine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediamine, 4-nitro-, sulfate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenediamine, 4-nitro-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50887308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrobenzene-1,2-diammonium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-NITRO-O-PHENYLENEDIAMINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1E2M78P4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-NITRO-1,2-BENZENEDIAMINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6235
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitrobenzene-1,2-diamine sulfate
Reactant of Route 2
4-Nitrobenzene-1,2-diamine sulfate
Reactant of Route 3
Reactant of Route 3
4-Nitrobenzene-1,2-diamine sulfate
Reactant of Route 4
Reactant of Route 4
4-Nitrobenzene-1,2-diamine sulfate
Reactant of Route 5
4-Nitrobenzene-1,2-diamine sulfate
Reactant of Route 6
Reactant of Route 6
4-Nitrobenzene-1,2-diamine sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.